molecular formula C23H20N2O3 B11547031 2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol

2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol

Cat. No.: B11547031
M. Wt: 372.4 g/mol
InChI Key: FLDQYNPGFNQANN-UHFFFAOYSA-N
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Description

2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol is a complex organic compound with a unique structure that includes a benzoxazole ring, hydroxyl groups, and imine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol typically involves the condensation of 4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)benzaldehyde with 4,5-dimethylphenol under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The benzoxazole ring and imine group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[4-hydroxy-3-(benzoxazol-2-yl)phenyl]imino}methyl]phenol
  • 2-[(E)-{[4-hydroxy-3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol

Uniqueness

2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol is unique due to the presence of the 6-methyl group on the benzoxazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4,5-dimethylphenol

InChI

InChI=1S/C23H20N2O3/c1-13-4-6-19-22(8-13)28-23(25-19)18-11-17(5-7-20(18)26)24-12-16-9-14(2)15(3)10-21(16)27/h4-12,26-27H,1-3H3

InChI Key

FLDQYNPGFNQANN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=C(C(=C4)C)C)O)O

Origin of Product

United States

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